molecular formula C9H11ClN2O B587331 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride CAS No. 146979-79-5

2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride

Cat. No. B587331
CAS RN: 146979-79-5
M. Wt: 198.65
InChI Key: KWKXPNYQEVMPFK-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride, also known as DMTCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTCP is a carbonyl chloride derivative of tetrahydrocyclopenta[c]pyrazole, which is a heterocyclic compound that has been reported to exhibit various biological activities.

Mechanism Of Action

The exact mechanism of action of 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is not yet fully understood. However, studies have suggested that 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride may exert its biological effects by interacting with various molecular targets, including enzymes and receptors. For example, 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has been reported to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has also been shown to interact with the cannabinoid receptor CB2, which is involved in the regulation of immune function.
Biochemical and Physiological Effects:
2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has been reported to exhibit various biochemical and physiological effects. Studies have shown that 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride can induce apoptosis in cancer cells by activating the caspase pathway. 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has also been shown to have antimicrobial activity against various pathogens, including bacteria and fungi. Additionally, 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is its potential as a chemotherapeutic agent. Studies have shown that 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer treatments. Additionally, 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has been shown to have antimicrobial and anti-inflammatory effects, which could have potential applications in the treatment of infectious and inflammatory diseases.
However, there are also some limitations associated with the use of 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride in lab experiments. One limitation is the relatively low yield of the synthesis process, which could limit the availability of the compound for research purposes. Additionally, the exact mechanism of action of 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride is not yet fully understood, which could make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride. One direction is the further investigation of its potential as a chemotherapeutic agent. Studies could focus on optimizing the synthesis process to increase the yield of the compound and testing its efficacy in preclinical and clinical trials. Another direction is the exploration of its potential as an antimicrobial and anti-inflammatory agent. Studies could investigate its activity against different types of pathogens and its potential applications in the treatment of inflammatory diseases. Additionally, further research could be conducted to elucidate the exact mechanism of action of 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride and identify its molecular targets.

Synthesis Methods

The synthesis of 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride can be achieved through a multi-step process involving the reaction of tetrahydrocyclopenta[c]pyrazole with thionyl chloride and dimethylformamide. The resulting compound is then treated with oxalyl chloride to obtain 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride. The yield of this process is reported to be around 70%.

Scientific Research Applications

2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has been reported to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In recent years, 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has gained attention in the field of cancer research due to its potential as a chemotherapeutic agent. Studies have shown that 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has been reported to exhibit antimicrobial activity against various pathogens, including bacteria and fungi. 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2,6-dimethyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-5-3-4-6-7(5)11-12(2)8(6)9(10)13/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKXPNYQEVMPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N(N=C12)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664844
Record name 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride

CAS RN

146979-79-5
Record name 2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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